N-(2-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
Description
N-(2-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 1,2,3-triazole core substituted with a 2-chlorobenzyl group at position 1, a 2-fluorophenylamino moiety at position 5, and a carboxamide group at position 2. This structure combines halogenated aromatic groups (chlorine and fluorine) and a triazole ring, which are common pharmacophores in medicinal chemistry for modulating bioactivity, solubility, and metabolic stability .
Properties
CAS No. |
1291836-72-0 |
|---|---|
Molecular Formula |
C16H13ClFN5O |
Molecular Weight |
345.76 |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-(2-fluoroanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H13ClFN5O/c17-11-6-2-1-5-10(11)9-19-16(24)14-15(22-23-21-14)20-13-8-4-3-7-12(13)18/h1-8H,9H2,(H,19,24)(H2,20,21,22,23) |
InChI Key |
XCCPIHONFJWTKQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=NNN=C2NC3=CC=CC=C3F)Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring:
Introduction of the Chlorobenzyl Group: This step involves the reaction of the triazole intermediate with 2-chlorobenzyl chloride under basic conditions.
Attachment of the Fluorophenyl Group: The final step includes the coupling of the intermediate with 2-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Research indicates that N-(2-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide exhibits promising anti-cancer properties . Preliminary studies suggest that it may modulate specific cellular pathways, influencing enzyme and receptor activities that are crucial for tumor growth inhibition.
Comparative Studies
Research has also explored compounds structurally similar to this compound to understand the influence of various substituents on biological activity. The following table summarizes some notable comparisons:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide | Benzyl instead of chlorobenzyl | Lacks chlorine substituent which may affect biological activity |
| 5-amino-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide | Different amine substitution | Exhibits different biological activities due to varying substituents |
| 5-methyl-N-(phenethyl)-1H-1,2,3-triazole-4-carboxamide | Methyl substitution at position 5 | Variation in methyl group may influence solubility and reactivity |
These comparisons highlight the versatility of triazole derivatives and underscore the unique properties that this compound may offer in medicinal chemistry.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various biological assays:
- Anti-Cancer Activity: In vitro studies have shown significant cytotoxic effects against various cancer cell lines. The compound demonstrated an IC50 value indicating effective concentration levels for inhibiting cell proliferation.
- Enzyme Inhibition Studies: The compound has been evaluated for its inhibitory effects on specific enzymes involved in cancer metabolism. Results indicated a competitive inhibition mechanism with potential therapeutic implications.
- Pharmacokinetics: Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles, making it a candidate for further development in cancer therapeutics.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell growth or the suppression of inflammatory responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional similarities to other triazole carboxamides allow for comparative analysis of substituent effects on stability, synthesis, and bioactivity.
Substituent Effects on Bioactivity
- Antitumor Activity: Compound 1-(4-chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide () inhibits c-Met kinase and induces apoptosis in cancer cells (e.g., MCF-7, HepG2) with a growth inhibition (GP) value of 68.09% for NCI-H522 lung cancer cells. The trifluoromethyl group enhances potency compared to non-fluorinated analogs. Target Compound: The absence of a trifluoromethyl group but presence of 2-fluorophenylamino may reduce kinase affinity but improve selectivity for other targets (e.g., Wnt/β-catenin pathways, as seen in ).
Metabolic Stability :
Physicochemical Properties
Key Research Findings
Halogenation Effects: The 2-chlorobenzyl group enhances hydrophobic interactions in target binding, while the 2-fluorophenylamino group improves electronic properties for hydrogen bonding . Fluorine at the ortho position (as in the target compound) may reduce metabolic oxidation compared to para-substituted analogs ().
Triazole Core Flexibility :
- The 1,2,3-triazole ring acts as a rigid scaffold, optimizing spatial orientation of substituents for receptor binding ().
Carboxamide Linkage :
- The carboxamide group in the target compound increases solubility compared to ester or carboxylic acid derivatives (e.g., ’s trifluoromethyl-carboxylic acid analog) .
Biological Activity
N-(2-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound features a triazole ring, a chlorobenzyl group, and a fluorophenyl amine moiety, which contribute to its unique biological properties. Its molecular formula is C16H13ClFN5O, with a molecular weight of approximately 345.76 g/mol .
Research indicates that this compound exhibits anti-cancer properties through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It has the potential to interact with cellular receptors, altering signaling pathways that promote tumor growth.
- Cell Cycle Arrest : Preliminary studies suggest that it can induce cell cycle arrest in cancer cells.
Biological Activity and Case Studies
Several studies have evaluated the biological activity of this compound against various cancer cell lines. Here are some notable findings:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF7 | 12.50 | Cytotoxicity |
| SF-268 | 3.79 | Significant growth inhibition |
| NCI-H460 | 42.30 | Moderate cytotoxicity |
In these studies, the compound demonstrated significant cytotoxic effects against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines .
Research Findings
- Cytotoxicity Studies : The compound's effectiveness was assessed through various assays that measure cell viability and proliferation. The results indicated that it could effectively reduce cell viability in a dose-dependent manner.
- Mechanistic Insights : Further investigations into the mechanisms revealed that the compound might induce apoptosis in cancer cells by activating intrinsic pathways associated with mitochondrial dysfunction .
- Comparative Studies : When compared to other triazole derivatives, this compound showed superior activity against certain cancer types due to its unique structural features .
Potential Applications
Given its promising biological activity, this compound could serve as a lead candidate for drug development targeting various cancers. Its ability to modulate key cellular processes positions it as a potential therapeutic agent in oncology.
Q & A
Q. What are the recommended methods for synthesizing N-(2-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 2-fluorophenylamine with a triazole precursor (e.g., via copper-catalyzed azide-alkyne cycloaddition, CuAAC) to form the triazole core.
- Step 2 : Coupling with 2-chlorobenzyl chloride using carbodiimide crosslinkers (e.g., EDC·HCl) and HOBt in anhydrous DMF, followed by purification via column chromatography .
- Characterization : Validate purity and structure using -NMR, -NMR, HRMS, and HPLC (≥95% purity). For example, -NMR should show peaks for aromatic protons (δ 7.2–8.1 ppm) and triazole NH (δ 10–12 ppm) .
Q. How can researchers resolve low solubility of this compound in aqueous buffers for in vitro assays?
- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in PBS or cell culture media.
- Surfactants : Add non-ionic surfactants (e.g., Tween-80) to improve dispersion.
- Derivatization : Introduce hydrophilic groups (e.g., PEGylation) during synthesis while preserving the pharmacophore .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
- NMR : -NMR identifies aromatic substituents and NH groups, while -NMR confirms carbonyl (C=O, δ ~165 ppm) and triazole carbons.
- HRMS : Exact mass analysis (e.g., [M+H] at m/z 387.08) validates molecular formula (CHClFNO).
- FT-IR : Peaks at ~1700 cm (amide C=O) and ~1250 cm (C-F) confirm functional groups .
Advanced Research Questions
Q. How can researchers design experiments to investigate its multi-target activity (e.g., kinase and Hsp90 inhibition)?
- Kinase Assays : Use recombinant kinases (e.g., c-Met, PDHK1) with ATP-Glo™ luminescence assays to measure IC values. Include positive controls (e.g., staurosporine) .
- Hsp90 Binding : Perform fluorescence polarization assays with FITC-labeled geldanamycin. Competitive displacement curves quantify binding affinity (K) .
- Orthogonal Validation : Confirm multi-target effects using thermal shift assays (TSA) and surface plasmon resonance (SPR) .
Q. What strategies address discrepancies in reported IC values across different cell lines (e.g., NCI-H522 vs. MCF-7)?
- Meta-Analysis : Compare assay conditions (e.g., serum concentration, incubation time). For example, serum proteins may reduce bioavailability in MCF-7 assays.
- Pharmacokinetic Profiling : Measure intracellular compound levels via LC-MS to correlate efficacy with exposure.
- Pathway Analysis : Use RNA-seq to identify compensatory pathways in resistant cell lines .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?
- Substituent Screening : Replace 2-chlorobenzyl with electron-withdrawing groups (e.g., CF) to enhance kinase affinity.
- Molecular Docking : Use AutoDock Vina to predict interactions with c-Met’s ATP-binding pocket. Prioritize derivatives with ΔG < -9 kcal/mol .
- In Vivo Testing : Evaluate lead candidates in xenograft models (e.g., HT-29 colon cancer) with pharmacokinetic monitoring .
Q. What crystallographic methods validate the compound’s binding mode to target proteins?
- X-Ray Diffraction : Co-crystallize the compound with c-Met kinase domain. Refine structures using SHELXL (R-factor < 0.20) .
- Electron Density Maps : Analyze Fo-Fc maps to confirm hydrogen bonds (e.g., triazole NH to Glu1087).
- Validation Tools : Check Ramachandran plots (≥90% residues in favored regions) and MolProbity clash scores .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
